molecular formula C8H15NO2 B12281122 (S)-Methyl 2-(pyrrolidin-1-yl)propanoate

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate

Cat. No.: B12281122
M. Wt: 157.21 g/mol
InChI Key: BCYHICYAWLIZRU-UHFFFAOYSA-N
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Description

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a propanoate ester group. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(pyrrolidin-1-yl)propanoate typically involves the reaction of pyrrolidine with a suitable ester precursor. One common method is the esterification of (S)-2-(pyrrolidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrrolidine derivatives.

    Hydrolysis: (S)-2-(pyrrolidin-1-yl)propanoic acid and methanol.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active (S)-2-(pyrrolidin-1-yl)propanoic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-(pyrrolidin-1-yl)propanoate: The enantiomer of the compound with different stereochemistry.

    2-Pyrrolidinone: A structurally related compound with a lactam ring instead of an ester group.

    N-Methylpyrrolidine: A simpler derivative with a methyl group attached to the nitrogen atom.

Uniqueness

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate is unique due to its specific (S)-configuration, which can result in distinct biological activities compared to its ®-enantiomer. The presence of the ester group also allows for additional chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

methyl 2-pyrrolidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYHICYAWLIZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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